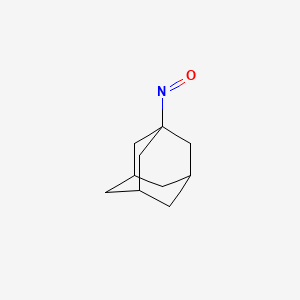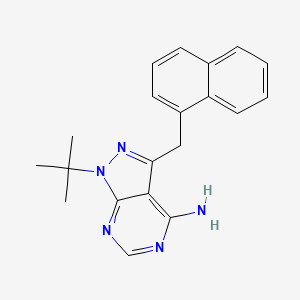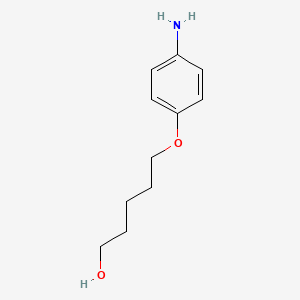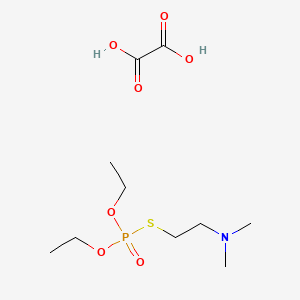
2-Benzylpyridin
Übersicht
Beschreibung
2-Benzylpyridine is an organic compound with the molecular formula C12H11N. It is a benzyl derivative of pyridine, characterized by a benzyl group attached to the second position of the pyridine ring. This compound is a clear yellow to brown liquid or pale straw-colored oily liquid with a powerful green vegetable-type odor, often resembling the odor of raw string beans .
Wissenschaftliche Forschungsanwendungen
2-Benzylpyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chromogenic Reagent: It is used as a chromogenic reagent for the micro determination of molybdenum.
Antifungal Properties: The compound exhibits antifungal properties and is used in the development of antifungal agents.
Catalysis: It is used in catalytic reactions, such as the copper-catalyzed α-methylenation of benzylpyridines.
Wirkmechanismus
Target of Action
It’s known that pyridine derivatives, which include 2-benzylpyridine, are important moieties in many bioactive compounds as well as in organic materials and ligands .
Mode of Action
2-Benzylpyridine has been utilized as pronucleophiles for the first time in enantioselective addition reactions under Brønsted base catalysis . A chiral bis(guanidino)iminophosphorane was able to overcome the inherent issue of low acidity of the pronucleophiles . The control experiments indicated that the N-oxide moiety of the substrates played a critical role in achieving high stereoselectivity .
Biochemical Pathways
It’s known that 2-benzylpyridine n-oxides have been used in enantioselective addition reactions under brønsted base catalysis .
Action Environment
It’s known that 2-benzylpyridine is a clear yellow to brown liquid or pale straw-colored oily liquid . It is poorly soluble in water, soluble in alcohol and oils .
Biochemische Analyse
Biochemical Properties
2-Benzylpyridine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative processes, such as those catalyzed by copper. For instance, in the copper-catalyzed oxidation of methylene groups, 2-Benzylpyridine serves as a model system to study the mechanistic aspects of these reactions . The compound’s interaction with enzymes like copper oxidases highlights its potential in modulating oxidative biochemical pathways.
Cellular Effects
The effects of 2-Benzylpyridine on cellular processes are multifaceted. It influences cell function by interacting with cell signaling pathways and affecting gene expression. Studies have shown that 2-Benzylpyridine can act as a pronucleophile in enantioselective addition reactions, which are crucial for the synthesis of various biomolecules . This interaction can lead to changes in cellular metabolism and the regulation of specific genes involved in these pathways.
Molecular Mechanism
At the molecular level, 2-Benzylpyridine exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound has been studied for its role in copper-catalyzed oxidation reactions, where it undergoes benzylic oxygenation . This process involves the formation of reactive intermediates that interact with enzymes, leading to the modulation of their activity. Additionally, 2-Benzylpyridine can influence gene expression by acting on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzylpyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Benzylpyridine is moderately toxic by subcutaneous route and emits toxic vapors when heated to decomposition . These properties highlight the importance of monitoring the compound’s stability and degradation products in experimental setups.
Dosage Effects in Animal Models
The effects of 2-Benzylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, while higher doses can lead to toxic or adverse effects. For instance, the LD50 value for subcutaneous administration in mice is 1500 mg/kg, indicating its moderate toxicity . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-Benzylpyridine is involved in various metabolic pathways, particularly those related to oxidative metabolism. The compound interacts with enzymes such as copper oxidases, which catalyze its oxidation and subsequent metabolic transformations . These interactions can affect metabolic flux and the levels of specific metabolites, highlighting the compound’s role in modulating biochemical pathways.
Transport and Distribution
The transport and distribution of 2-Benzylpyridine within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s solubility properties, such as its slight solubility in chloroform, DMSO, and methanol, play a role in its cellular distribution . Additionally, its interaction with specific transporters can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
2-Benzylpyridine’s subcellular localization is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles based on these interactions. For instance, its role in oxidative reactions suggests its localization in organelles involved in these processes, such as mitochondria . Understanding the subcellular localization of 2-Benzylpyridine is essential for elucidating its biochemical functions and effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Benzylpyridine can be synthesized through various methods. One common method involves the reaction of benzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Another method involves the electrophilic aromatic substitution of pyridine with benzyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires reflux conditions and subsequent purification by distillation .
Industrial Production Methods
In industrial settings, 2-Benzylpyridine is often produced through the catalytic hydrogenation of 2-benzoylpyridine. This method involves the use of a hydrogenation catalyst such as palladium on carbon under high pressure and temperature conditions. The product is then purified by distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylpyridine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2-benzylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, to form nitro and sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.
Major Products
Oxidation: 2-Benzoylpyridine.
Reduction: 2-Benzylpiperidine.
Substitution: Nitro and sulfonyl derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Benzylpyridine can be compared with other benzyl derivatives of pyridine, such as:
4-Benzylpyridine: Similar in structure but with the benzyl group attached to the fourth position of the pyridine ring.
2-Benzoylpyridine: An oxidized form of 2-Benzylpyridine with a carbonyl group instead of a methylene group.
2-Ethylpyridine: A derivative with an ethyl group instead of a benzyl group.
The uniqueness of 2-Benzylpyridine lies in its specific applications in organic synthesis, its antifungal properties, and its use as a chromogenic reagent .
Eigenschaften
IUPAC Name |
2-benzylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFUWBOSXMKGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059240 | |
| Record name | Pyridine, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-82-6 | |
| Record name | 2-(Phenylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BENZYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW2N4V60MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-benzylpyridine?
A1: 2-Benzylpyridine has a molecular formula of C12H11N and a molecular weight of 169.22 g/mol.
Q2: Are there any notable spectroscopic characteristics of 2-benzylpyridine?
A: While specific spectroscopic data isn't detailed in these papers, 2-benzylpyridine's structure can be confirmed through techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry. For example, one study utilized 1D and 2D NMR (1H, 13C, 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC) along with HR-ESI-MS to confirm the structures of intermediates formed during a gold-mediated cross-coupling reaction involving 2-benzylpyridine. []
Q3: Can 2-benzylpyridine act as a ligand in transition-metal catalyzed reactions?
A: Yes, 2-benzylpyridine commonly acts as a ligand in transition metal catalysis. For example, it forms cyclometalated complexes with palladium, which can be used in various coupling reactions. [, , ]
Q4: What is a specific example of 2-benzylpyridine's role in a catalytic system?
A: In a study focusing on palladium-catalyzed carbonylation, 2-benzylpyridine served as both a directing group and an internal nucleophile. This facilitated a carbonylative annulation reaction, leading to the synthesis of pyridoisoquinolinones. []
Q5: How does the position of the benzyl group on the pyridine ring affect reactivity?
A: Research indicates that 4-benzylpyridine, compared to 2-benzylpyridine, exhibits different reactivity, particularly in reactions involving its carbanion. [] Additionally, the position of the benzyl substituent on the pyridine ring significantly influenced the geometry of diiron(II) complexes, ultimately impacting their reactivity with dioxygen. []
Q6: Does the presence of substituents on the benzyl group of 2-benzylpyridine affect its biological activity?
A: Yes, studies on α-(2-pyridine)benzyl aryl ketones, synthesized from 2-benzylpyridine, revealed that substituents, particularly at the ortho position of the aryl ring, played a significant role in their hypocholesteremic activity in rats. []
Q7: Are there methods to enhance the stability or delivery of compounds derived from 2-benzylpyridine?
A: While these studies didn't focus on specific formulation strategies, modifications to the 2-benzylpyridine structure itself, such as adding substituents or forming metal complexes, can be employed to modulate stability, solubility, and potentially bioavailability. [, ]
Q8: How is 2-benzylpyridine typically quantified in research settings?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a common analytical technique for identifying and quantifying 2-benzylpyridine and its derivatives, especially in reactions involving oxidation. []
Q9: Have computational methods been used to study 2-benzylpyridine?
A: Yes, DFT calculations were employed to investigate the mechanism of gold-mediated C-C cross-coupling reactions involving 2-benzylpyridine. These calculations provided detailed insights into the reaction pathway, identifying key intermediates and transition states. [] Furthermore, ab initio calculations, in both gas and solution phases, were used to study the interaction of tetramethylcucurbit[6]uril (TMeQ[6]) with 2-benzylpyridine hydrochloride. These calculations helped explain the stability differences observed in the formed host-guest inclusion complexes. []
Q10: What are some examples of 2-benzylpyridine's applications across different research fields?
A10: 2-benzylpyridine and its derivatives find applications in various fields:
- Synthetic Organic Chemistry: As building blocks for synthesizing more complex molecules like pyridoisoquinolinones and benzo[g]quinolines, often leveraging transition metal catalysis. [, ]
- Medicinal Chemistry: As potential hypocholesteremic agents, highlighting the importance of SAR studies. []
- Materials Science: 2-benzylpyridine-based gold(III) complexes are being explored for their luminescent properties, particularly in the development of blue-emitting OLEDs. []
- Supramolecular Chemistry: Studies investigating the host-guest interactions of 2-benzylpyridine with macrocycles like cucurbiturils highlight its relevance in this field. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















